5-bromo-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyridine-3-carboxamide 5-bromo-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1323824-87-8
VCID: VC4176798
InChI: InChI=1S/C20H20BrN3O3/c21-14-9-13(11-22-12-14)19(25)23-15-4-5-18-17(10-15)20(26)24-7-2-1-3-16(24)6-8-27-18/h4-5,9-12,16H,1-3,6-8H2,(H,23,25)
SMILES: C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NC(=O)C4=CC(=CN=C4)Br
Molecular Formula: C20H20BrN3O3
Molecular Weight: 430.302

5-bromo-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyridine-3-carboxamide

CAS No.: 1323824-87-8

Cat. No.: VC4176798

Molecular Formula: C20H20BrN3O3

Molecular Weight: 430.302

* For research use only. Not for human or veterinary use.

5-bromo-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyridine-3-carboxamide - 1323824-87-8

Specification

CAS No. 1323824-87-8
Molecular Formula C20H20BrN3O3
Molecular Weight 430.302
IUPAC Name 5-bromo-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyridine-3-carboxamide
Standard InChI InChI=1S/C20H20BrN3O3/c21-14-9-13(11-22-12-14)19(25)23-15-4-5-18-17(10-15)20(26)24-7-2-1-3-16(24)6-8-27-18/h4-5,9-12,16H,1-3,6-8H2,(H,23,25)
Standard InChI Key MUCFGKLCALFYEK-UHFFFAOYSA-N
SMILES C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NC(=O)C4=CC(=CN=C4)Br

Introduction

Synthesis

The synthesis of such complex molecules typically involves multi-step organic reactions. A common approach might include:

  • Step 1: Preparation of the pyridine derivative.

  • Step 2: Introduction of the bromine atom through bromination.

  • Step 3: Formation of the pyrido-benzoxazocin structure via condensation reactions.

Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving high yields and purity.

Chemical Reactions and Reactivity

This compound can undergo various chemical reactions, including hydrolysis and reduction. Common reagents include bases like sodium hydroxide for hydrolysis and reducing agents such as lithium aluminum hydride for reduction processes. The presence of both electron-withdrawing (bromine) and electron-donating groups suggests potential reactivity in electrophilic substitution reactions.

Potential Applications

Given its complex structure, 5-bromo-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d] benzoxazocin-8-yl)pyridine-3-carboxamide may serve as a lead compound in medicinal chemistry. Its unique structure could confer specific biological activities, making it a candidate for drug discovery programs targeting various diseases.

Comparison with Similar Compounds

CompoundMolecular WeightStructure FeaturesPotential Applications
4-Bromo-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d] benzoxazocin-8-yl)thiophene-2-carboxamide435.3 g/molThiophene moiety, bromine atomMedicinal chemistry, drug discovery
5-Bromo-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d] benzoxazocin-8-yl)pyridine-3-carboxamideEstimated 400-500 g/molPyridine ring, bromine atomPotential lead compound in medicinal chemistry

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